molecular formula C12H10FNO B6366110 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine CAS No. 1261941-25-6

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine

Cat. No.: B6366110
CAS No.: 1261941-25-6
M. Wt: 203.21 g/mol
InChI Key: ITDOQUMQQZXAMQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylphenylboronic acid.

    Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a pyridine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-(3-Fluoro-2-methylphenyl)-2-pyridone.

    Reduction: 4-(3-Fluoro-2-methylphenyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmitter release and reuptake, thereby affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-2-hydroxypyridine
  • 4-(2-Methylphenyl)-2-hydroxypyridine
  • 4-(3-Fluoro-2-methylphenyl)pyridine

Uniqueness

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)9-5-6-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOQUMQQZXAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682635
Record name 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-25-6
Record name 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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